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Introduction:

These application notes provide a detailed protocol for assessing polyploidy induced by the

Aurora kinase B inhibitor, AZD1152. It is presumed that the query for "AZ683" may be a

typographical error, as extensive searches did not yield a specific Aurora kinase inhibitor with

that designation. AZD1152 is a well-characterized, potent, and selective inhibitor of Aurora B

kinase, a key regulator of mitosis. Its inhibition leads to defects in chromosome segregation

and cytokinesis, ultimately resulting in the formation of polyploid cells. AZD1152 is a pro-drug

that is rapidly converted to its active metabolite, AZD1152-HQPA, in plasma and cell culture.

Therefore, this protocol will focus on the use of AZD1152-HQPA.

The following protocols detail the necessary steps for cell culture, drug treatment, and

subsequent analysis of polyploidy using flow cytometry, fluorescence microscopy, and western

blotting.

I. Signaling Pathway and Experimental Workflow
Signaling Pathway of Aurora B Kinase in Mitosis:

The diagram below illustrates the central role of Aurora B kinase in ensuring proper

chromosome segregation and cytokinesis. Inhibition of Aurora B by AZD1152-HQPA disrupts

this pathway, leading to polyploidy.
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Figure 1: Simplified signaling pathway of Aurora B kinase and its inhibition by AZD1152-HQPA.

Experimental Workflow:
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The general workflow for assessing AZD1152-induced polyploidy is outlined below.

1. Cell Culture
(e.g., HCT-116, SW620)

2. AZD1152-HQPA Treatment
(e.g., 10-300 nM, 24-48h)

3. Harvest Cells

4. Analysis

Flow Cytometry
(DNA Content)

Fluorescence Microscopy
(Nuclear Morphology)

Western Blot
(Protein Expression)

Click to download full resolution via product page

Figure 2: General experimental workflow for assessing AZD1152-induced polyploidy.

II. Quantitative Data Summary
The following table summarizes the inhibitory concentrations of AZD1152-HQPA and its effects

on various cell lines, as reported in the literature. This data can be used as a starting point for

designing experiments.
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Cell Line
IC50
(Growth
Inhibition)

AZD1152-
HQPA
Concentrati
on for
Polyploidy

Treatment
Duration

Key
Observatio
ns

Reference

HCT-116

(Colon)
~1-3 nM 100 nM 24-48 h

Induction of

>4N DNA

content,

PARP

cleavage

[1]

SW620

(Colon)
Not specified 300 nM 24-48 h

Accumulation

of polyploid

cells

[2]

MOLM13

(Leukemia)
1 nM 10 nM 24 h

Accumulation

of 4N/8N

DNA content,

apoptosis

[3]

MV4-11

(Leukemia)
2.8 nM 10 nM 24 h

Accumulation

of 4N/8N

DNA content,

apoptosis

[3]

PALL-1

(Leukemia)
3 nM Not specified 48 h

G2/M arrest

and

apoptosis

[3]

III. Experimental Protocols
A. Cell Culture and AZD1152-HQPA Treatment

Cell Lines: Human colorectal carcinoma cell lines HCT-116 and SW620, or human acute

myeloid leukemia cell lines MOLM13 and MV4-11 are suitable models.

Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal

bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with
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5% CO2.

AZD1152-HQPA Preparation: Prepare a stock solution of AZD1152-HQPA (e.g., 10 mM in

DMSO) and store at -20°C. Dilute the stock solution in the culture medium to the desired

final concentrations (e.g., 10 nM, 100 nM, 300 nM).

Treatment: Seed cells at an appropriate density to ensure they are in the exponential growth

phase at the time of treatment. The next day, replace the medium with a fresh medium

containing the desired concentration of AZD1152-HQPA or vehicle control (DMSO). Incubate

for the desired duration (e.g., 24 or 48 hours).

B. Protocol for Flow Cytometry Analysis of DNA Content

This protocol is used to quantify the percentage of cells in different phases of the cell cycle and

to identify the polyploid population.

Harvesting Cells:

For adherent cells, aspirate the medium, wash with PBS, and detach the cells using

trypsin-EDTA.

For suspension cells, collect the cells by centrifugation.

Collect both floating and adherent cells to account for any detached apoptotic cells.

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

Fixation:

Wash the cell pellet with ice-cold PBS.

Resuspend the pellet in 100 µL of PBS.

While vortexing gently, add 900 µL of ice-cold 70% ethanol dropwise to fix the cells.

Incubate at -20°C for at least 2 hours (or overnight).

Staining:
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Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

Wash the cell pellet with PBS.

Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI

and 100 µg/mL RNase A in PBS).

Incubate in the dark at room temperature for 30 minutes.

Data Acquisition and Analysis:

Analyze the stained cells using a flow cytometer.

Acquire at least 10,000 events per sample.

Use a linear scale for the PI fluorescence signal (FL2 or equivalent).

Analyze the DNA content histograms to determine the percentage of cells in G1 (2N), S,

and G2/M (4N) phases, as well as the polyploid population (>4N).

C. Protocol for Fluorescence Microscopy of Nuclear Morphology

This method allows for the visualization of nuclear changes associated with polyploidy.

Cell Seeding: Seed cells on glass coverslips in a multi-well plate.

Treatment: Treat the cells with AZD1152-HQPA as described in section A.

Fixation and Permeabilization:

Aspirate the medium and wash the cells with PBS.

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Wash three times with PBS.

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

Staining:
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Wash three times with PBS.

Incubate the cells with DAPI (4',6-diamidino-2-phenylindole) solution (1 µg/mL in PBS) for

5 minutes in the dark to stain the nuclei.

Mounting and Imaging:

Wash the coverslips with PBS.

Mount the coverslips onto glass slides using an anti-fade mounting medium.

Image the cells using a fluorescence microscope. Polyploid cells will appear larger with

larger nuclei compared to control cells.

D. Protocol for Western Blot Analysis

This protocol is used to assess the activity of AZD1152-HQPA by measuring the

phosphorylation of a key Aurora B substrate, Histone H3, and to detect markers of apoptosis.

[4]

Cell Lysis:

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer

supplemented with protease and phosphatase inhibitors.

Scrape the adherent cells and collect the lysate. For suspension cells, pellet and lyse.

Incubate the lysate on ice for 30 minutes, vortexing occasionally.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

Protein Quantification:

Determine the protein concentration of the supernatant using a BCA protein assay kit.

SDS-PAGE and Western Blotting:

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
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Separate the proteins by SDS-PAGE on a polyacrylamide gel.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room

temperature.

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary

antibodies include:

Phospho-Histone H3 (Ser10) (to assess Aurora B activity)

Total Histone H3 (as a loading control for phospho-H3)

Cleaved PARP (as a marker for apoptosis)

β-actin or GAPDH (as a loading control)

Wash the membrane three times with TBST.

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash three times with TBST.

Detection:

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system

and image the blot. A decrease in phospho-Histone H3 (Ser10) levels will confirm the

inhibitory activity of AZD1152-HQPA. An increase in cleaved PARP will indicate the

induction of apoptosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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